![molecular formula C11H9ClN2O3 B2923539 ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16867-55-3](/img/structure/B2923539.png)
ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
“Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” is a derivative of the 4-oxo-4H-pyrido[1,2-a]pyrimidine class . This class of compounds has been synthesized and evaluated for their in vitro anti-HIV-1 activity . They contain 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . An improved method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates has been proposed .Molecular Structure Analysis
According to 1H and 13C NMR spectroscopic data, the synthesized compounds exist in DMSO solution in the 2-hydroxy-4-oxo form . In the crystal (at least for the case of the unsubstituted derivative), X-ray analysis shows that it occurs in the bipolar 2,4-dioxo form .Chemical Reactions Analysis
The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has been discussed .Scientific Research Applications
Synthesis of Indole Derivatives
This compound plays a significant role in the synthesis of indole derivatives . Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives
The compound is a key component in the synthesis of pyrido[2,3-d]pyrimidine derivatives . These derivatives have shown a therapeutic interest and have been approved for use as therapeutics . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Biological Evaluation and Molecular Modeling
The compound has been used in biological evaluation and molecular modeling studies . For instance, the 4-oxo-4H-pyrido[1,2-a]pyrimidine ring of the compound was involved in a π-stacking interaction with the 3′ adenosine terminal base (A17) .
Synthesis of Anti-Inflammatory and Analgesic Compounds
Indole derivatives, which can be synthesized using this compound, have shown anti-inflammatory and analgesic activities . These derivatives have been compared with indomethacin and celecoxib, which are commonly used drugs for inflammation and pain .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, including enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrimidine derivatives . These interactions could lead to changes in cellular processes, but further studies are required to confirm this.
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biological processes, including DNA synthesis and cell division
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-inflammatory and analgesic effects
properties
IUPAC Name |
ethyl 7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-5-13-9-4-3-7(12)6-14(9)10(8)15/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDZYTGKOBFITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate |
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